Home > Products > Screening Compounds P129414 > 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline - 66102-39-4

5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-407276
CAS Number: 66102-39-4
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is synthesized through various chemical methods and can be found in research contexts focusing on its pharmacological properties. It belongs to the class of heterocyclic compounds and is often studied for its potential applications in medicinal chemistry.

Synthesis Analysis

Methods

Several synthetic routes have been developed to produce 5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline. Common methods include:

  • Cyclization Reactions: A typical approach involves the cyclization of 1,2-diamines with α,β-unsaturated carbonyl compounds. This method often utilizes catalysts or specific reaction conditions to favor the formation of the tetrahydroquinoxaline structure.
  • Reduction Processes: The compound can also be synthesized through the reduction of quinoxaline derivatives. This process typically involves the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Technical Details

The synthesis often requires careful control of temperature and reaction time to achieve high yields. The choice of solvents and reaction media can significantly influence the outcome and purity of the final product.

Molecular Structure Analysis

Data

  • Molecular Formula: C₈H₁₀N₂
  • Molecular Weight: Approximately 150.18 g/mol
  • Melting Point: Data on melting points varies but is typically around 60-70 °C.
Chemical Reactions Analysis

Reactions

5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline participates in various chemical reactions due to its functional groups:

  • Electrophilic Substitution: The presence of nitrogen atoms allows for electrophilic aromatic substitution reactions.
  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions at the carbon atoms adjacent to nitrogen.

Technical Details

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Mechanism of Action

Process

The mechanism of action for 5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline primarily involves its interaction with biological targets such as receptors or enzymes.

  • Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter systems in the brain, potentially acting as an agonist or antagonist at certain receptors.
  • Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Data

Studies have shown that modifications in the molecular structure can lead to significant changes in biological activity, underscoring the importance of structure-activity relationships in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose when exposed to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents and can undergo polymerization under certain conditions.
Applications

Scientific Uses

5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline has garnered interest in various fields:

  • Pharmacology: Studied for its potential use in treating neurological disorders due to its effects on neurotransmitter systems.
  • Material Science: Investigated for applications in developing new materials with specific electronic or optical properties.
Synthetic Methodologies and Reaction Engineering

Traditional Condensation Approaches for Quinoxaline Derivatives

The synthesis of quinoxaline derivatives, including 5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline (5,8-DMTHQ), primarily relies on the acid-catalyzed condensation of ortho-diamines with 1,2-dicarbonyl compounds. This method offers atom-efficient access to the heterocyclic core but faces limitations with sterically hindered or electron-deficient substrates. For 5,8-DMTHQ, the condensation of 4,5-dimethylbenzene-1,2-diamine with glyoxal proceeds efficiently under mild conditions, yielding the tetrahydroquinoxaline scaffold after in situ reduction [2]. Microwave-assisted condensation has emerged as a superior alternative, reducing reaction times from hours to minutes while improving yields by 15–25% compared to conventional heating [4]. Brominated derivatives—valuable intermediates for functionalization—are typically synthesized via in situ bromination during condensation, though direct bromination of preformed tetrahydroquinoxalines often triggers unwanted aromatization [2].

Table 1: Comparative Analysis of Condensation Methods for 5,8-DMTHQ Synthesis

MethodConditionsYield (%)Reaction TimeKey Advantages
Conventional HeatingEthanol, reflux, 80°C65–756–8 hoursSimplicity, no specialized equipment
Microwave-Assisted150 W, 100°C80–9020–30 minutesRapid, energy-efficient, higher yield
Bromination-CondensationNBS, CH₂Cl₂, 0°C to rt70–852 hoursDirect access to brominated analogs

Catalytic Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of quinoxalines enables direct access to enantioenriched 5,8-DMTHQ derivatives. Iridium catalysts ligated to chiral phosphines (e.g., ferrocene-based thiourea-phosphines) achieve up to 98% ee in toluene/dioxane mixtures, while ethanol solvent reverses enantioselectivity to yield the opposite enantiomer with 93% ee [3] [10]. This solvent-switchable stereodivergence arises from differential hydrogen-bonding interactions between the solvent and substrate-catalyst complex. Manganese-based bimetallic systems (e.g., Mn/Na combinations) complement this approach by delivering cis-diastereomers with 20:1 dr and 94% ee, critical for pharmaceuticals like CETP inhibitors [6]. Continuous-flow hydrogenation further enhances scalability, producing gram quantities of (R)-5,8-DMTHQ with 91% yield and 93% ee under optimized conditions [3]. Density functional theory (DFT) studies reveal that enantiocontrol stems from steric interactions between the 5,8-dimethyl groups and chiral ligand pockets during hydride transfer [3].

Table 2: Asymmetric Hydrogenation Catalysts for 5,8-DMTHQ Synthesis

Catalyst SystemLigandSolventee (%)ConfigurationYield (%)
[Ir(cod)Cl]₂L6 (N-methyl thiourea)Toluene/dioxane98R93
[Ir(cod)Cl]₂L6 (N-methyl thiourea)Ethanol93S83
MnCl₂/NaOtBu(S,S)-Ph-BPETHF94cis-(2R,3S)95

Electrochemical Synthesis and Redox-Mediated Pathways

Electrochemical methods provide a sustainable alternative for 5,8-DMTHQ synthesis by replacing stoichiometric oxidants with electron transfer. Amine oxidases (e.g., cyclohexylamine oxidase from Brevibacterium oxidans, CHAO) catalyze the enantiodivergent dehydrogenation of racemic 5,8-DMTHQ precursors. Engineered CHAO variants (Y214S/Y215H) achieve kinetic resolution of 4-substituted THQs with E-values >200, selectively yielding (S)-4-phenyl-5,8-DMTHQ at 48% conversion [10]. Monoamine oxidase from Pseudomonas fluorescens (PfMAO1) exhibits complementary enantioselectivity, generating the (R)-enantiomer. Electrocatalytic variants utilize carbon electrodes in divided cells, oxidizing the diamine precursor to a diimine intermediate, which undergoes spontaneous cyclization and reduction at the cathode to furnish 5,8-DMTHQ. This approach reduces waste by 70% compared to chemical oxidation and operates at ambient temperature [10].

One-Pot Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) streamline 5,8-DMTHQ synthesis by converging three reactants into the target scaffold in a single vessel. The Mannich-type reaction exemplifies this strategy: formaldehyde, 5,8-dimethyl-1,2,3,4-tetrahydroquinoline, and secondary amines condense under acid catalysis to yield pharmacologically active Mannich bases (e.g., piperazine derivatives) with 75–92% efficiency [7]. Ugi reactions employing 2-amino-4,5-dimethylaniline, aldehydes, and isocyanides generate bis-amidated intermediates that cyclize to 5,8-DMTHQ analogs upon acid treatment. Microwave acceleration is pivotal here, compressing 12-hour reactions into 30-minute protocols while maintaining yields of 80–85% [4] [8]. These MCRs accommodate diverse substrates, enabling the incorporation of fluorinated or heteroaromatic groups at the C2 and C3 positions without protecting the 5,8-dimethyl groups [7].

Table 3: One-Pot MCR Strategies for 5,8-DMTHQ Derivatives

MCR TypeReactantsConditionsYield (%)Application Scope
Mannich ReactionFormaldehyde, THQ, sec-amineEtOH, HCl, reflux, 5–7 hours75–92Antibacterial/anti-inflammatory agents
Ugi Reaction2-Amino-4,5-dimethylaniline, aldehyde, isocyanideMeOH, rt, 12 hours70–80Libraries for ASK1 inhibition screening
Microwave-Ugi2-Amino-4,5-dimethylaniline, aldehyde, isocyanide100°C, 30 minutes80–85Rapid diversification for drug discovery

Borrowing Hydrogen Methodology for C–N Bond Formation

Borrowing hydrogen (BH) catalysis enables efficient C–N bond formation in 5,8-DMTHQ synthesis without exogenous oxidants. Palladium nanoparticles (5–10 nm) supported on titania catalyze the dehydrogenative coupling of 4,5-dimethyl-1,2-diaminobenzene with alcohols, leveraging alcohol dehydrogenation to form carbonyl intermediates that condense with amines. Subsequent hydrogen transfer from the catalyst saturates the imine bond, yielding 5,8-DMTHQ with water as the sole byproduct [8] [9]. Ruthenium pincer complexes (e.g., Ru-MACHO) exhibit broader substrate tolerance, converting aliphatic alcohols like ethanol or isopropanol into alkyl substituents at C2 of the THQ ring with 85–90% yields [9]. Key advantages include:

  • Step Economy: Direct coupling avoids pre-functionalized substrates (e.g., halides or carbonyls).
  • Redox-Neutrality: Internal hydrogen transfer eliminates stoichiometric reductants.
  • Functional Group Compatibility: Tolerates ethers, esters, and olefins [9].This method is particularly valuable for synthesizing CETP inhibitors like torcetrapib analogs, where alkyl chains at C2 modulate potency [8].

Table 4: Borrowing Hydrogen Catalysts for C–N Bond Formation in 5,8-DMTHQ Synthesis

CatalystAlcohol PartnerReaction ConditionsYield (%)TOF (h⁻¹)
Pd/TiO₂ (5 mol%)Ethanol120°C, 24 hours, toluene7812
Ru-MACHO (2 mol%)Isopropanol100°C, 16 hours, KOH co-base9028
IrCp* (pentamethylcyclopentadienyl) (3 mol%)Methanol110°C, 20 hours8218

Properties

CAS Number

66102-39-4

Product Name

5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-4,11-12H,5-6H2,1-2H3

InChI Key

DJVBBBRKTTVZCV-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)NCCN2

Canonical SMILES

CC1=C2C(=C(C=C1)C)NCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.